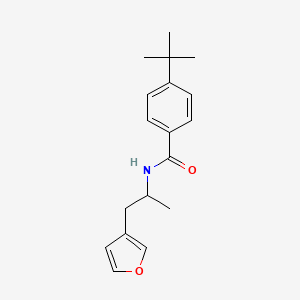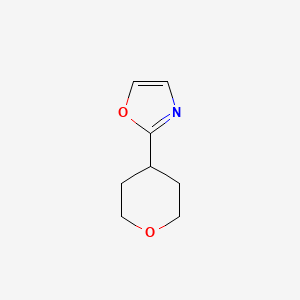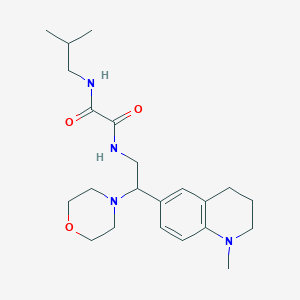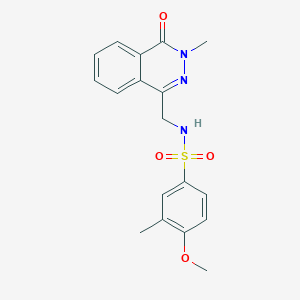
4-(tert-butyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the benzamide family and is commonly referred to as TFPB. TFPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Mode of Action
It’s worth noting that compounds with similar structures have been known to enhance slow inactivation of voltage-gated sodium channels . This suggests that 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide might interact with its targets in a similar manner, leading to changes in the activity of these channels.
Biochemical Pathways
The compound’s potential interaction with voltage-gated sodium channels and crmp2 suggests that it might influence neuronal signaling pathways
Result of Action
Based on its potential interaction with voltage-gated sodium channels and crmp2 , it can be hypothesized that the compound might influence neuronal activity
実験室実験の利点と制限
TFPB has several advantages for lab experiments, including its high potency and selectivity for GPR40. TFPB is also stable and easy to handle, making it suitable for use in various assays. However, TFPB has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. TFPB also has a relatively short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of TFPB. One potential direction is the development of TFPB analogs with improved pharmacokinetic properties and efficacy. Another direction is the study of TFPB in the context of other diseases, such as diabetes and cardiovascular disease. The role of TFPB in the regulation of inflammation and immune function is also an area of potential future research. Finally, the development of novel drug delivery systems for TFPB may improve its therapeutic potential and efficacy.
Conclusion:
In conclusion, TFPB is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. TFPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. TFPB has several future directions for study, including the development of analogs with improved pharmacokinetic properties and the study of TFPB in the context of other diseases. TFPB has the potential to be a valuable tool in scientific research and may have therapeutic potential in the treatment of various diseases.
合成法
TFPB can be synthesized using various methods, including the reaction of 4-tert-butylbenzoic acid with 1-(furan-3-yl)propan-2-amine in the presence of a coupling agent. Another method involves the reaction of 4-tert-butylbenzoyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base. TFPB can also be synthesized using the Suzuki-Miyaura cross-coupling reaction between 4-tert-butylbenzeneboronic acid and 1-(furan-3-yl)propan-2-yl chloride. These methods result in the formation of TFPB, which is a white solid with a melting point of 182-184°C.
科学的研究の応用
TFPB has potential applications in scientific research, particularly in the field of cancer research. TFPB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFPB has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, TFPB has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. TFPB has also been studied for its potential application in the treatment of obesity, as it has been shown to inhibit the differentiation of preadipocytes into adipocytes.
特性
IUPAC Name |
4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(11-14-9-10-21-12-14)19-17(20)15-5-7-16(8-6-15)18(2,3)4/h5-10,12-13H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGKHAPZHJGNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-(furan-3-yl)propan-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2932197.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)
![4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2932200.png)
![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)

![N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2932204.png)


![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethenesulfonamide](/img/structure/B2932212.png)


![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2932216.png)
![3-[(4-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932218.png)
